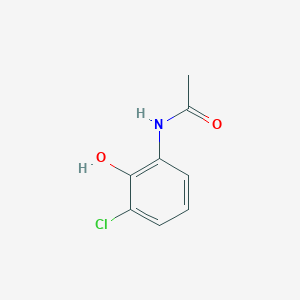

N-(3-chloro-2-hydroxyphenyl)acetamide

Descripción

Infrared Spectroscopy (IR)

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR)

Propiedades

IUPAC Name |

N-(3-chloro-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-2-3-6(9)8(7)12/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLBBNGPBGJWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(3-chloro-2-hydroxyphenyl)acetamide can be synthesized through the chloroacetylation of m-aminophenol. The reaction typically involves the use of chloroacetyl chloride as the chloroacetylating agent in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar chloroacetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation reactions can produce quinones .

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-(3-chloro-2-hydroxyphenyl)acetamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a building block for pharmaceuticals and agrochemicals. The presence of the chloro and hydroxyl groups significantly influences its reactivity and binding affinity, making it a valuable compound in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives containing chloro groups enhance antibacterial activity against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The mechanism involves the inhibition of specific enzymes or receptors crucial for bacterial survival .

Minimum Inhibitory Concentration (MIC) studies have shown that compounds with the chloro substitution often have lower MIC values, indicating increased potency. For instance, the presence of chlorine in similar acetamides has been correlated with improved antibacterial efficacy .

Cytotoxicity Studies

In addition to antimicrobial effects, this compound has been evaluated for its cytotoxic properties against cancer cell lines. For example, studies have reported moderate cytotoxicity towards human melanoma cells, suggesting potential applications in cancer therapy . The compound's ability to inhibit cell proliferation makes it a candidate for further investigation in oncological research.

Pharmaceutical Development

The compound is being explored for its therapeutic potential in treating various diseases. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development aimed at inflammatory conditions and bacterial infections. Research has highlighted its role as a lead compound in developing new drugs targeting resistant bacterial strains .

Industrial Applications

This compound is also utilized in industrial settings for producing dyes and pigments. Its unique chemical properties enable the creation of materials with specific characteristics suitable for various applications in the chemical industry .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-(3-chloro-2-hydroxyphenyl)acetamide involves its interaction with biological targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The hydroxyl and chlorine substituents play a crucial role in enhancing its biological activity .

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of Key Compounds

*mp = melting point (predicted increase due to hydroxyl group).

Research Findings and Implications

- Positional Isomerism : The hydroxyl group at C2 (vs. C4 in paracetamol derivatives) may improve hydrogen-bonding capacity, influencing target selectivity in enzyme inhibition .

- Synergistic Effects : Combining chloro (electron-withdrawing) and hydroxyl (electron-donating) groups could balance electronic effects, optimizing binding to hydrophobic enzyme pockets while enhancing solubility .

- Antiviral Potential: Structural similarities to pyridine-linked chloroacetamides suggest the target compound could be repurposed for SARS-CoV-2 protease inhibition, pending experimental validation .

Actividad Biológica

N-(3-chloro-2-hydroxyphenyl)acetamide, a compound with notable biological activity, has garnered attention for its potential therapeutic applications, particularly in antibacterial treatments. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chloro and hydroxy substitutions on the phenyl ring, which enhance its biological activity compared to similar compounds. Its molecular formula is , and it has been synthesized through various methods involving chloroacetylation of aminophenols.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial properties, particularly against Klebsiella pneumoniae . The presence of the chloro atom is believed to enhance binding affinity to target enzymes, promoting bacterial cell lysis. Additionally, the amide group contributes to its anti-inflammatory and analgesic effects.

The primary mechanism involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This interaction disrupts cell wall integrity, leading to cell lysis and death. The compound's pharmacokinetic profile suggests favorable parameters for oral administration, indicating good absorption and distribution in biological systems.

Antibacterial Efficacy

The minimum inhibitory concentration (MIC) for this compound against K. pneumoniae has been reported at 512 µg/mL, demonstrating its potency compared to related compounds. A comparative study showed that a structurally similar compound without the chloro substitution had an MIC of 1024 µg/mL, highlighting the significance of the chloro group in enhancing antibacterial activity .

Comparative Biological Activity

The following table summarizes the antibacterial activities of various compounds related to this compound:

| Compound Name | Structure Features | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| This compound | Chloro and hydroxy groups | 512 | Antibacterial against K. pneumoniae |

| N-(4-fluoro-3-nitrophenyl)acetamide | Nitro group instead of chloro | 1024 | Antibacterial activity |

| N-(2-hydroxyphenyl)acetamide | Lacks chloro substitution | >1024 | Limited biological activity |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Contains both chloro and nitro groups | 256 | Enhanced antibacterial properties |

Case Studies

- Antimicrobial Screening : A study conducted on synthesized derivatives of this compound demonstrated appreciable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli ). The results indicated inhibition zones ranging from 8 mm to 14 mm for various strains .

- Toxicity Assessment : Preliminary cytotoxicity studies have shown favorable results for this compound, suggesting a low risk for adverse effects in vivo. Further toxicological evaluations are warranted to confirm these findings before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chloro-2-hydroxyphenyl)acetamide, and how can purity be ensured?

- Methodology :

- Step 1 : React 3-chloro-2-hydroxyaniline with acetic anhydride under reflux in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm by melting point (lit. range: 155–162°C) .

- Key Considerations : Adjust stoichiometry (1:1.2 molar ratio of amine to anhydride) to minimize unreacted starting material.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and phenolic O–H stretch (~3200–3500 cm⁻¹).

- NMR : ¹H NMR (DMSO-d6) should show acetamide CH3 at δ ~2.1 ppm and aromatic protons at δ ~6.8–7.5 ppm. ¹³C NMR peaks for carbonyl (δ ~168–170 ppm) and Cl-substituted carbons (δ ~120–135 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) expected at m/z 214.05 (C8H8ClNO2).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K. SHELX programs (e.g., SHELXL) refine hydrogen bonding networks (e.g., N–H···O interactions) .

- Key Metrics : Compare dihedral angles between aromatic rings (e.g., ~60° in related compounds) to assess planarity .

- Contradictions : Discrepancies in bond lengths (e.g., C–Cl: 1.73–1.77 Å) may arise from resolution limits; use high-quality crystals to minimize errors .

Q. What computational methods predict the electronic properties of this compound?

- Methodology :

- DFT Calculations : B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps (e.g., ~4.5 eV for analogs) and MESP surfaces (electron-deficient regions near Cl and O) .

- Validation : Compare computed IR spectra with experimental data to validate functional group assignments .

Q. How do substituents on the phenyl ring influence biological activity in acetamide derivatives?

- Methodology :

- SAR Study : Synthesize analogs (e.g., 3-fluoro, 4-methyl) and test against bacterial models (e.g., E. coli MIC assays).

- Data Analysis : Cl-substituted derivatives show enhanced activity due to lipophilicity (logP ~1.8), while hydroxyl groups improve solubility (cLogS ~−2.5) .

- Contradictions : Some studies report reduced activity with bulky substituents; use molecular docking (e.g., AutoDock Vina) to assess steric effects .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the environmental persistence of chloroacetamides?

- Methodology :

- Degradation Studies : Compare hydrolysis rates (pH 7, 25°C) and photolysis (UV-Vis, λ = 254 nm) across studies.

- Key Factors : Variability in soil organic matter (SOM) content (5–20%) alters half-life (e.g., 30–90 days) .

- Resolution : Standardize test conditions (OECD 307 guidelines) and use LC-MS/MS to quantify degradates (e.g., ESA/OXA metabolites) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 155–162°C | DSC | |

| logP (Octanol-Water) | ~1.8 | Shake-flask | |

| HOMO-LUMO Gap | 4.5 eV (DFT) | B3LYP/6-311++G(d,p) | |

| Crystallographic R-factor | <0.05 | SHELXL refinement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.